An In-depth Technical Guide to the Chemical Properties of 2,2-Dimethyltetrahydrofuran
An In-depth Technical Guide to the Chemical Properties of 2,2-Dimethyltetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyltetrahydrofuran is a heterocyclic ether that presents as a colorless liquid. Its unique structural features, particularly the gem-dimethyl group at the 2-position, influence its physical and chemical properties, making it a subject of interest in various chemical applications. This guide provides a comprehensive overview of the core chemical properties of 2,2-Dimethyltetrahydrofuran, detailed experimental protocols for its synthesis and characterization, and an examination of its reactivity.
Chemical and Physical Properties
2,2-Dimethyltetrahydrofuran, with the chemical formula C₆H₁₂O, possesses a set of distinct physical and chemical properties.[1][2] These properties are summarized in the tables below for easy reference and comparison.
General Properties
| Property | Value | Source |
| IUPAC Name | 2,2-Dimethyltetrahydrofuran | [1] |
| Synonyms | 2,2-Dimethyloxolane | [3] |
| CAS Number | 1003-17-4 | [1][2] |
| Molecular Formula | C₆H₁₂O | [1][2] |
| Molecular Weight | 100.16 g/mol | [2][4] |
| InChI | InChI=1S/C6H12O/c1-6(2)4-3-5-7-6/h3-5H2,1-2H3 | [1][4] |
| InChIKey | ZPDIRKNRUWXYLJ-UHFFFAOYSA-N | [1][4] |
| Canonical SMILES | CC1(C)CCCO1 | [2][4] |
Physical Properties
| Property | Value | Unit | Source |
| Boiling Point | 363.15 - 370.00 | K | [1][4] |
| Melting Point | 158.69 | K | [4] |
| Density | 0.8355 (estimate) | g/cm³ | |
| Flash Point | 4.5 | °C | |
| Vapor Pressure | ln(Pvp) = 1.47025e+01 - 3.25146e+03 / (T - 4.27170e+01) | kPa | [4] |
| logP (Octanol/Water) | 1.575 | [4] | |
| Water Solubility (log10WS) | -1.43 | mol/l | [4] |
| Refractive Index | 1.411 |
Thermodynamic Properties
| Property | Value | Unit | Source |
| Proton Affinity (PAff) | 847.70 | kJ/mol | [4][5] |
| Gas Basicity (BasG) | 818.50 | kJ/mol | [4][5] |
| Enthalpy of Vaporization (ΔvapH°) | 32.57 | kJ/mol | [4][5] |
| Enthalpy of Fusion (ΔfusH°) | 6.91 | kJ/mol | [4][5] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -55.42 | kJ/mol | [5] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -223.45 | kJ/mol | [4][5] |
Experimental Protocols
Synthesis of 2,2-Dimethyltetrahydrofuran
A common method for the synthesis of 2,2-Dimethyltetrahydrofuran is the intramolecular hydroalkoxylation of an unsaturated alcohol, such as 2-methyl-3-buten-2-ol. This acid-catalyzed cyclization provides a direct route to the target molecule.
Protocol: Acid-Catalyzed Intramolecular Cyclization of 2-Methyl-3-buten-2-ol
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-3-buten-2-ol.
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Solvent and Catalyst: Dissolve the alcohol in a suitable inert solvent, such as dichloromethane or toluene. Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid or sulfuric acid.
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Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the same organic solvent used for the reaction. Combine the organic layers.
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Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation to obtain pure 2,2-Dimethyltetrahydrofuran.
Caption: Synthesis of 2,2-Dimethyltetrahydrofuran.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR Spectroscopy:
-
Instrumentation: A Bruker AVANCE spectrometer operating at 400 MHz.
-
Sample Preparation: Dissolve approximately 10-20 mg of 2,2-Dimethyltetrahydrofuran in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
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Data Acquisition: Acquire the spectrum at room temperature.
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Expected Chemical Shifts (δ):
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~1.2 ppm (singlet, 6H, 2 x CH₃)
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~1.8 ppm (multiplet, 2H, -CH₂-)
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~3.7 ppm (triplet, 2H, -O-CH₂-)
-
-
-
¹³C NMR Spectroscopy:
-
Instrumentation: A Bruker AVANCE spectrometer operating at 100 MHz.
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Data Acquisition: Acquire the proton-decoupled spectrum at room temperature.
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Expected Chemical Shifts (δ):
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~26 ppm (2 x CH₃)
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~40 ppm (-CH₂-)
-
~67 ppm (-O-CH₂-)
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~82 ppm (quaternary C)
-
-
Infrared (IR) Spectroscopy
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Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer.
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Sample Preparation: Place a drop of neat liquid 2,2-Dimethyltetrahydrofuran between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
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Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
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Expected Absorptions (ṽ):
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2970-2860 cm⁻¹ (C-H stretching)
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1465 cm⁻¹ (C-H bending)
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1070 cm⁻¹ (C-O-C stretching)
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Gas Chromatography-Mass Spectrometry (GC-MS)
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Instrumentation: An Agilent 7890B GC system coupled to a 5977A MS detector.
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GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
MS Detector: Electron ionization (EI) at 70 eV.
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Mass Range: m/z 30-300.
Chemical Reactivity and Applications
Solvent Properties
2,2-Dimethyltetrahydrofuran is a versatile aprotic solvent. Its gem-dimethyl groups enhance its stability compared to tetrahydrofuran (THF), particularly towards strong bases. It is a suitable medium for various organic reactions, including Grignard reactions.[6] Its ability to dissolve a range of polar and nonpolar compounds makes it a useful alternative to other ether solvents.[6]
Peroxide Formation and Testing
Like many ethers, 2,2-Dimethyltetrahydrofuran can form explosive peroxides upon exposure to air and light. Therefore, it is crucial to test for the presence of peroxides before use, especially before distillation or concentration.
Protocol: Qualitative Test for Peroxides
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Reagent Preparation: Prepare a fresh solution of potassium iodide (KI) by dissolving 100 mg of KI in 1 mL of glacial acetic acid.
-
Test Procedure: In a test tube, add 1 mL of the 2,2-Dimethyltetrahydrofuran sample to 1 mL of the freshly prepared KI solution.
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Observation:
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A pale yellow color indicates a low concentration of peroxides.
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A bright yellow to brown color indicates a high and potentially dangerous concentration of peroxides.
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Caption: Workflow for Peroxide Testing.
Safety Information
2,2-Dimethyltetrahydrofuran is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources. It can cause skin and eye irritation. As mentioned, the primary hazard is the formation of explosive peroxides. Always store in a tightly sealed, opaque container, away from light and heat. It is recommended to date the container upon opening and to test for peroxides regularly.
Conclusion
2,2-Dimethyltetrahydrofuran is a valuable heterocyclic ether with a unique set of chemical and physical properties. Its enhanced stability over THF makes it an attractive solvent for specific applications in organic synthesis. However, its propensity to form peroxides necessitates careful handling and routine testing to ensure laboratory safety. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and professionals working with this compound.
